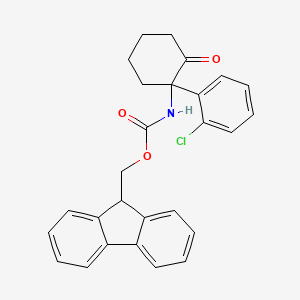
(9H-Fluoren-9-YL)methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-YL)methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate is a complex organic compound that features a fluorenyl group, a chlorophenyl group, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-YL)methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl carbamate precursor. This can be achieved through the reaction of fluorenylmethanol with phosgene or a similar carbonylating agent to form the fluorenylmethyl chloroformate, which is then reacted with an amine to yield the carbamate.
The next step involves the introduction of the 2-chlorophenyl and 2-oxocyclohexyl groups. This can be done through a series of substitution and condensation reactions, often using reagents such as chlorobenzene and cyclohexanone under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(9H-Fluoren-9-YL)methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(9H-Fluoren-9-YL)methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (9H-Fluoren-9-YL)methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate
- (9H-Fluoren-9-yl)methyl (2-(benzylthio)ethyl)carbamate
- (9H-Fluoren-9-yl)methyl (4-methoxybenzyl)carbamate
Uniqueness
(9H-Fluoren-9-YL)methyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorenyl group enhances its stability and reactivity, while the chlorophenyl and oxocyclohexyl groups contribute to its potential biological activities.
Propiedades
Fórmula molecular |
C27H24ClNO3 |
|---|---|
Peso molecular |
445.9 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate |
InChI |
InChI=1S/C27H24ClNO3/c28-24-14-6-5-13-23(24)27(16-8-7-15-25(27)30)29-26(31)32-17-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-6,9-14,22H,7-8,15-17H2,(H,29,31) |
Clave InChI |
BKWOKTUXCAVZGN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13047231.png)

![3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13047240.png)




![3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B13047265.png)






